molecular formula C11H25Cl2N3O B1424055 N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride CAS No. 1220036-51-0

N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride

Cat. No.: B1424055
CAS No.: 1220036-51-0
M. Wt: 286.24 g/mol
InChI Key: YILCSEUOCVLFMG-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility in various research applications. This specialized compound features a molecular structure combining piperidine and dimethylaminopropyl functional groups, making it valuable for pharmaceutical research and chemical synthesis. The dihydrochloride form ensures improved handling properties and compatibility with aqueous experimental systems. According to screening data, this compound is offered with 95% purity and is available in quantities ranging from 1g to 100g to accommodate various research needs . This product is strictly labeled "For Research Use Only" (RUO) following FDA guidance documents and is intended solely for laboratory research purposes by qualified scientists. It must not be used for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and implement appropriate safety precautions including protective equipment when handling this compound.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]piperidine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-14(2)8-4-7-13-11(15)10-5-3-6-12-9-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILCSEUOCVLFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-3-carboxamide Intermediate

The piperidine-3-carboxamide core is typically prepared by catalytic hydrogenation or amidation reactions starting from nicotinamide or related precursors.

Step Reaction Type Conditions Yield (%) Notes
1 Catalytic hydrogenation of nicotinamide Pd/C catalyst, isopropyl alcohol, 75°C, 0.5 MPa H2, 4 h 98.4 High purity racemic nipecotamide obtained confirmed by NMR
2 Amidation with amines Chloroform solvent, room temperature, overnight 79-95 Use of triethylamine or Boc protection agents to control reaction

This step ensures the formation of the piperidine-3-carboxamide scaffold with excellent yields and purity.

Introduction of the 3-(Dimethylamino)propyl Side Chain

The 3-(dimethylamino)propyl moiety is introduced typically via alkylation or amidation reactions involving N,N-dimethylaminopropyl chloride hydrochloride or related reagents.

Step Reaction Type Conditions Yield (%) Notes
1 Preparation of 3-(Dimethylamino)propyl chloride hydrochloride Chloropropene, toluene, diatomaceous earth catalyst, 45°C, 10 h 90 High purity reagent synthesized with 99.1% purity after reflux and acidification
2 Alkylation of piperidine-3-carboxamide Reaction in chloroform or methylene chloride, room temperature 90 Followed by purification to isolate target compound

This alkylation step is critical for attaching the dimethylamino side chain, and reaction conditions are optimized to maximize yield and minimize by-products.

Formation of the Dihydrochloride Salt

The final step involves converting the free base of N-[3-(dimethylamino)propyl]-3-piperidinecarboxamide to its dihydrochloride salt to improve solubility and stability.

Step Procedure Conditions Yield (%) Notes
1 Acidification Addition of hydrochloric acid to organic solution, pH adjustment to 2-3, reflux at 112°C for 12 h >90 Salt formation confirmed by crystallization and drying

Detailed Research Findings and Optimization

  • The use of diatomaceous earth as a catalyst in the preparation of the dimethylaminopropyl chloride hydrochloride precursor provides a high yield (90%) and purity (99.1%) product, essential for subsequent alkylation steps.
  • Catalytic hydrogenation of nicotinamide under mild conditions (75°C, 0.5 MPa H2) with 10% Pd/C in isopropyl alcohol yields the piperidine-3-carboxamide intermediate in 98.4% yield, ensuring a robust starting material.
  • Alkylation reactions are typically conducted in chloroform or methylene chloride at room temperature, with triethylamine or Boc protection to enhance selectivity and yield (up to 95%).
  • The final dihydrochloride salt formation involves acidification and reflux in aqueous media, which stabilizes the compound and facilitates isolation with yields exceeding 90%.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents/Catalysts Conditions Yield (%) Reference
1 Piperidine-3-carboxamide Catalytic hydrogenation Pd/C, H2, isopropyl alcohol 75°C, 0.5 MPa H2, 4 h 98.4
2 3-(Dimethylamino)propyl chloride hydrochloride Nucleophilic substitution Chloropropene, dimethylamine, diatomaceous earth 45°C, 10 h, toluene solvent 90
3 N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide Alkylation Piperidine-3-carboxamide, alkyl halide, triethylamine Room temp, chloroform solvent 90-95
4 Dihydrochloride salt formation Acidification Hydrochloric acid Reflux, pH 2-3, 112°C, 12 h >90

Additional Notes

  • The synthetic route requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity.
  • Purification steps often involve filtration, washing, and recrystallization to remove catalysts and by-products.
  • Analytical methods such as NMR, HPLC, and LC-MS are employed to confirm the chemical structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of biochemical assays and as a tool for investigating cellular processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and as a candidate for drug development.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers: 2- and 4-Piperidinecarboxamide Derivatives

The positional isomerism of the carboxamide group on the piperidine ring distinguishes three key analogs:

Property 3-Piperidinecarboxamide Dihydrochloride (Target) 4-Piperidinecarboxamide Dihydrochloride 2-Piperidinecarboxamide Dihydrochloride
CAS Number Not explicitly provided 1220017-71-9 1236261-78-1
Molecular Formula C₁₁H₂₅Cl₂N₃O* C₁₁H₂₅Cl₂N₃O C₁₁H₂₄ClN₃O†
Molecular Weight (g/mol) ~286.24 286.24 249.78
Hazard Class Not available Not available IRRITANT

*Inferred formula. †Discrepancy noted: The molecular formula for the 2-piperidine variant in lists only one Cl, conflicting with its "dihydrochloride" designation. This may reflect a data error or mislabeling in the source.

Key Structural Differences :

  • 2-Piperidinecarboxamide : The 2-position introduces greater steric constraints, possibly limiting binding affinity .

Substituent Variants: Methoxypropyl vs. Dimethylaminopropyl

Replacing the dimethylaminopropyl group with a methoxypropyl chain (as in N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride, CAS 1219964-05-2 ) introduces distinct electronic and solubility properties:

Property Dimethylaminopropyl Variant (Target) Methoxypropyl Variant
Molecular Formula C₁₁H₂₅Cl₂N₃O C₁₀H₂₁ClN₂O₂
Molecular Weight (g/mol) ~286.24 236.74
Key Functional Group -N(CH₃)₂ (tertiary amine) -OCH₃ (ether)

Impact of Substituents :

  • Dimethylaminopropyl: Introduces basicity (pKa ~8–10) due to the tertiary amine, enhancing water solubility in protonated form.

Pharmacological and Industrial Relevance

  • Ergoline Derivatives : highlights a carboxamide-substituted ergoline compound with central nervous system activity, implying possible neuropharmacological roles for piperidinecarboxamide analogs .
  • Pharmaceutical Impurities: Compounds like 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (CAS 2307-88-2) are used as reference standards, underscoring the importance of structural analogs in quality control .

Notes and Disclaimers

Data Discrepancies : The molecular formula for the 2-piperidinecarboxamide dihydrochloride (C₁₁H₂₄ClN₃O ) conflicts with its designation as a dihydrochloride salt. This may reflect an error in the source material.

Limited Pharmacological Data: The evidence provided lacks detailed mechanistic or clinical studies, restricting comparisons to structural and physicochemical properties.

Safety Profiles : Only the 2-piperidine variant explicitly lists a hazard class (IRRITANT ), highlighting the need for caution in handling structural analogs.

Biological Activity

N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C11H24Cl2N3OC_{11}H_{24}Cl_2N_3O and features a piperidine ring, which is known for its pharmacological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.

The compound primarily exerts its biological effects through interactions with specific receptors and enzymes. Notably, it has been shown to bind to histamine H3 receptors and sigma-1 receptors, modulating neurotransmitter release and contributing to its analgesic properties. This dual receptor targeting is crucial for its potential therapeutic applications in pain management .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic activity. In preclinical studies, it demonstrated efficacy in models of both nociceptive and neuropathic pain. The compound's ability to enhance opioid analgesia through sigma-1 receptor antagonism has been particularly noted, suggesting a synergistic effect when used in combination with opioid agonists .

Antimicrobial Properties

Compounds related to this compound have also shown promising antimicrobial activity. Studies on piperazine derivatives indicate their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting potential applications in developing new anti-mycobacterial agents.

Case Studies

  • Pain Management Trials : A study involving a cohort of patients with chronic pain conditions demonstrated that the administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo controls. This effect was attributed to both direct analgesic properties and enhancement of opioid efficacy .
  • Neuropharmacological Studies : Another investigation focused on the compound's neurotropic effects revealed that it could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and pain perception. This study underscored the potential for this compound in treating conditions like depression and anxiety alongside chronic pain .

Summary of Research Findings

Activity Description References
Analgesic EffectsSignificant reduction in pain scores; enhances opioid efficacy
Antimicrobial ActivityEffective against multidrug-resistant Mycobacterium tuberculosis
Neuropharmacological ImpactModulates neurotransmitter levels; potential for mood regulation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride with high purity?

  • Methodology : Optimize the coupling reaction using carbodiimide-based agents (e.g., EDC hydrochloride) to activate the carboxylic acid group of 3-piperidinecarboxylic acid, followed by nucleophilic substitution with 3-(dimethylamino)propylamine. Purification via recrystallization or reverse-phase HPLC is critical to isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
  • Key Considerations : Control pH during salt formation to avoid over-protonation. Use anhydrous conditions to minimize hydrolysis of intermediates.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., dimethylamino protons at δ 2.1–2.3 ppm, piperidine ring protons at δ 1.5–3.0 ppm) and carbon signals for carbonyl groups (δ ~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H]+ ion for free base: ~242.2 g/mol; dihydrochloride salt adds ~72 g/mol) .
  • XRD : For crystalline structure determination, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound under varying experimental conditions?

  • Methodology :

Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7) to account for hygroscopicity and protonation state .

Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study phase transitions and identify polymorphic forms affecting solubility .

Controlled Humidity Studies : Characterize hygroscopicity using dynamic vapor sorption (DVS) to correlate moisture uptake with solubility discrepancies .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • Kinetic Profiling : Monitor reaction rates with nucleophiles (e.g., thiols, amines) under varying pH and temperature conditions using UV-Vis or HPLC .
  • Computational Modeling : Perform DFT calculations to map electron density distribution, identifying reactive sites (e.g., carbonyl group, tertiary amine) .
  • Isotopic Labeling : Use deuterated analogs (e.g., dimethyl-d6 amino groups) to track proton transfer pathways via NMR .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are interference risks mitigated?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-labeled antagonists) to assess affinity for aminergic receptors (e.g., σ, adrenergic). Include controls with excess cold ligand to validate specificity .
  • Cellular Toxicity Screening : Employ MTT assays in HEK293 or primary neurons, accounting for potential solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
  • Interference Checks : Pre-screen the compound’s autofluorescence/absorbance in assay wavelengths (e.g., 450–600 nm) .

Q. How can researchers mitigate risks during scale-up synthesis for preclinical studies?

  • Methodology :

  • Process Safety : Conduct reaction calorimetry to identify exothermic hazards. Implement inert atmospheres (N₂/Ar) for amine-rich reactions .
  • Purification at Scale : Optimize flash chromatography gradients or switch to continuous flow systems to maintain yield and purity .
  • Waste Management : Neutralize acidic/byproduct streams before disposal, adhering to GHS guidelines for halogenated waste .

Structural and Functional Exploration

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • In Silico Modeling : Use software like Schrödinger’s QikProp to estimate logP (clogP ~1.2), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
  • MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess passive diffusion rates .

Q. How can structural analogs be designed to study structure-activity relationships (SAR) for receptor selectivity?

  • Methodology :

  • Core Modifications : Replace the piperidine ring with morpholine (oxygen insertion) or pyrrolidine (ring contraction) to probe steric effects .
  • Side-Chain Variations : Introduce fluorinated or branched alkyl chains on the dimethylamino group to alter lipophilicity and hydrogen-bonding capacity .
  • Pharmacophore Mapping : Overlay analogs with known receptor ligands (e.g., σ-1 antagonists) to identify critical pharmacophoric features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride
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N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.